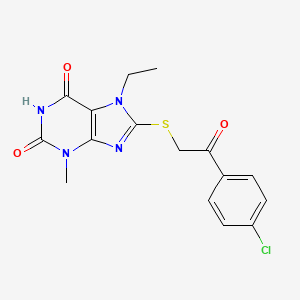![molecular formula C23H31N3O2 B2474486 3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea CAS No. 1396844-97-5](/img/structure/B2474486.png)
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea typically involves multiple steps. One common approach is the reaction of adamantane derivatives with phenyl isocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the phenyl and pyrrolidine groups interact with various enzymes and receptors. This compound may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-yl)-3-(4-nitrophenyl)urea
- 2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide
- N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide
Uniqueness
3-(Adamantan-1-yl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea is unique due to its combination of an adamantane moiety with a phenyl and pyrrolidine ring. This structural arrangement provides distinct physicochemical properties, such as enhanced stability and membrane permeability, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-21(26-7-1-2-8-26)12-16-3-5-20(6-4-16)24-22(28)25-23-13-17-9-18(14-23)11-19(10-17)15-23/h3-6,17-19H,1-2,7-15H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNCKNHJMNENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]benzene-1-sulfonamide](/img/structure/B2474407.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)


![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2474413.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)
![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)



